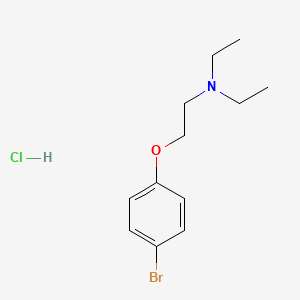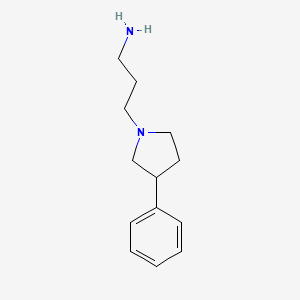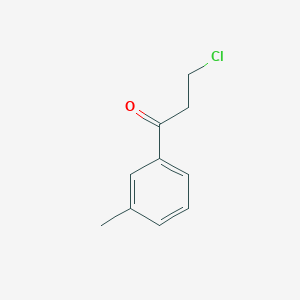
2',2,2,6'-Tetramethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,2,2,6’-Tetramethylpropiophenone is an organic compound with the molecular formula C₁₃H₁₈O. It is a colorless oil that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes a propiophenone backbone with four methyl groups attached, making it highly sterically hindered.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2’,2,2,6’-Tetramethylpropiophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2,6-dimethylphenyl with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 2’,2,2,6’-Tetramethylpropiophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2’,2,2,6’-Tetramethylpropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert 2’,2,2,6’-Tetramethylpropiophenone to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2’,2,2,6’-Tetramethylpropiophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2’,2,2,6’-Tetramethylpropiophenone involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The steric hindrance provided by the methyl groups influences the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
2’,2,2,6’-Tetramethylpropiophenone can be compared with other similar compounds such as:
2,2,6,6-Tetramethylpiperidine: A hindered amine used in organic synthesis and as a base in various reactions.
2,2,6,6-Tetramethylpiperidone: A ketone derivative used in the synthesis of hindered amine light stabilizers.
2,2,6,6-Tetramethyl-4-piperidone: Another ketone with applications in organic synthesis and as a precursor for various chemical compounds.
The uniqueness of 2’,2,2,6’-Tetramethylpropiophenone lies in its propiophenone backbone, which provides distinct reactivity and applications compared to other similar compounds.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-7-6-8-10(2)11(9)12(14)13(3,4)5/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRAKYLYXNTHDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642471 |
Source


|
| Record name | 1-(2,6-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25115-80-4 |
Source


|
| Record name | 1-(2,6-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)

![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)



![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)


![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)


